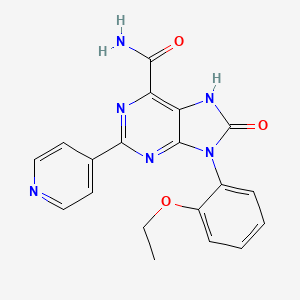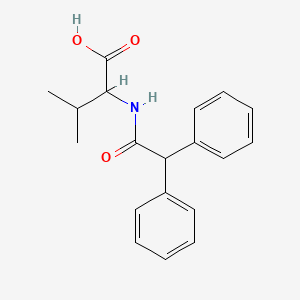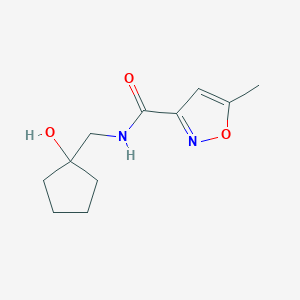
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific structure of this compound suggests it may have interesting interactions with biological systems, potentially acting as an inhibitor or modulator of certain proteins or enzymes.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl moiety and an amine. In the case of the compound , the synthesis would likely involve the introduction of a sulfonyl group to a piperazine ring followed by acetylation and subsequent coupling with a m-tolyl benzamide. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into similar synthetic processes. For example, the synthesis of GlyT-1 inhibitors involves optimizing the benzamide and central ring components of the core scaffold, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a sulfonyl group attached to a piperazine ring in the compound suggests a certain degree of polarity and potential for hydrogen bonding, which could influence its interaction with biological targets. The X-ray structural characterization of a related sulfonamide compound provides insights into the possible crystal structure and molecular geometry that could be expected for the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including acylation, sulfonylation, and amide bond formation. The reactivity of the nitrogen atom in the piperazine ring, as well as the substituents on the benzamide, can significantly affect the compound's chemical behavior and biological activity. For instance, substituting the benzamide with a bulky moiety can lead to an increase in activity, as seen in the synthesis of anti-acetylcholinesterase (anti-AChE) inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. The Density Functional Theory (DFT) study of a related sulfonamide compound provides valuable information on the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which can be used to predict the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Antiglaucoma Applications
Sulfonamides serve as CAIs, playing a crucial role in treating glaucoma by reducing intraocular pressure. This is achieved through the inhibition of carbonic anhydrase, which leads to decreased aqueous humor secretion. Studies highlight the ongoing need for novel sulfonamides that can selectively target antiglaucoma drugs, acting on specific carbonic anhydrase isoforms (CA II) for improved therapeutic outcomes in glaucoma management. This privileged structural motif, evident in compounds like 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide, continues to be a focus for future drug development (Carta et al., 2012).
Anticancer and Tyrosine Kinase Inhibition
The sulfonamide group has been identified in the structure of various anticancer agents, including tyrosine kinase inhibitors like pazopanib. These compounds demonstrate significant antitumor activities, with several patents addressing their utility in cancer treatment. Sulfonamides' role in targeting tumor-associated carbonic anhydrase isoforms (CA IX/XII) highlights their potential in both therapeutic interventions and diagnostic tools for cancer (Gulcin & Taslimi, 2018).
Diuretic Action and Cardiovascular Applications
Sulfonamides, through their inhibition of carbonic anhydrase, have found applications as diuretics. These compounds are utilized in managing conditions such as hypertension and congestive heart failure by facilitating the excretion of excess fluid. The exploration of sulfonamide diuretics continues, with research focusing on their combination with other cardiovascular drugs to enhance therapeutic efficacy and possibly engage in polypharmacology or drug repositioning efforts (Carta & Supuran, 2013).
Environmental Impact and Ecotoxicology
Beyond their therapeutic applications, the environmental presence of sulfonamides, due to their widespread use in human and veterinary medicine, poses potential ecological and human health risks. Studies have shown that sulfonamides in the environment can lead to microbial resistance, affecting both environmental and human health. This underscores the importance of understanding and mitigating the environmental impact of these compounds (Baran et al., 2011).
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZEBVTFRXXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)


![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)




